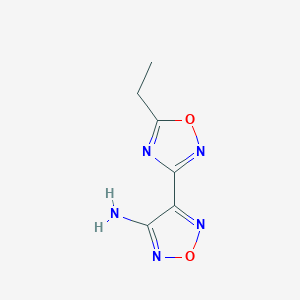

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple ring systems. The name systematically describes the compound's structure by identifying the parent 1,2,5-oxadiazol-3-amine framework and specifying the 5-ethyl-1,2,4-oxadiazol-3-yl substituent at the 4-position. This nomenclature system ensures unambiguous identification of the compound's structural features and facilitates clear communication within the scientific community.

The compound's Chemical Abstracts Service registry number is 881606-01-5, providing a unique identifier that facilitates database searches and literature reviews. The molecular formula C₆H₇N₅O₂ indicates the presence of six carbon atoms, seven hydrogen atoms, five nitrogen atoms, and two oxygen atoms, reflecting the compound's relatively high nitrogen content characteristic of oxadiazole derivatives. The molecular weight of 181.155 daltons positions this compound within the range typical for small-molecule pharmaceuticals and research compounds.

Structural analysis reveals that the compound consists of two five-membered heterocyclic rings connected through a direct carbon-carbon bond. The 1,2,4-oxadiazole ring contains nitrogen atoms at positions 1, 2, and 4, with an oxygen atom at position 1, while the 1,2,5-oxadiazole ring features nitrogen atoms at positions 2 and 5, with an oxygen atom at position 1. The ethyl group attached to the 1,2,4-oxadiazole ring at the 5-position contributes to the compound's overall lipophilicity and may influence its biological distribution properties.

The following table summarizes the key structural and identification parameters for this compound:

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 881606-01-5 |

| Molecular Formula | C₆H₇N₅O₂ |

| Molecular Weight | 181.155 daltons |

| Ring Systems | 1,2,4-oxadiazole and 1,2,5-oxadiazole |

| Functional Groups | Ethyl substituent, amino group |

| Heteroatom Count | Seven (five nitrogen, two oxygen) |

The three-dimensional molecular geometry of the compound plays a crucial role in determining its chemical reactivity and biological activity. The oxadiazole rings adopt planar conformations due to their aromatic character, while the ethyl substituent provides conformational flexibility that may influence the compound's interaction with biological targets. The amino group on the 1,2,5-oxadiazole ring serves as both a hydrogen bond donor and acceptor, contributing to the compound's potential for intermolecular interactions.

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical context of oxadiazole chemistry, which began with the pioneering work of Tiemann and Krüger in 1884. These researchers achieved the first synthesis of the 1,2,4-oxadiazole heterocycle, initially classifying it as azoxime or furo[ab1]diazole. This groundbreaking discovery established the foundation for what would eventually become a vast field of heterocyclic chemistry with applications spanning pharmaceuticals, materials science, and agrochemicals.

The early decades following Tiemann and Krüger's discovery saw relatively limited interest in oxadiazole chemistry, with the heterocycle remaining largely unexplored until the mid-20th century. The situation changed dramatically when researchers began to recognize the unique photochemical properties of oxadiazoles, particularly their ability to undergo rearrangement reactions to form other heterocyclic systems. This recognition sparked renewed interest in oxadiazole chemistry and led to systematic investigations of their synthetic accessibility and potential applications.

The biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, marking a significant turning point in the field's development. The first commercial drug containing a 1,2,4-oxadiazole ring, known as Oxolamine, was introduced to the pharmaceutical market as a cough suppressant approximately twenty years later. This achievement demonstrated the practical utility of oxadiazole derivatives in medicinal chemistry and encouraged further research into their therapeutic potential.

In the subsequent forty years, 1,2,4-oxadiazole heterocycles have been extensively explored, yielding a vast array of compounds exhibiting diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-edema, antiparasitic, and anti-Alzheimer properties. These compounds have also demonstrated inhibitory activity against various enzymes and proteins, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pumps, cyclooxygenases, and butyrylcholinesterase.

The historical development of oxadiazole chemistry has been characterized by several key milestones that have shaped the current understanding of these heterocycles. The recognition of oxadiazoles as bioisosteric equivalents of ester and amide moieties represented a crucial conceptual advance, as it provided a rational basis for incorporating these heterocycles into drug design strategies. This bioisosteric relationship allows medicinal chemists to replace potentially unstable ester or amide groups with more stable oxadiazole rings while maintaining similar biological activity profiles.

Position Within Oxadiazole Derivative Classifications

This compound occupies a unique position within the classification system of oxadiazole derivatives, representing a hybrid structure that incorporates elements from two distinct oxadiazole isomer families. The compound's classification as a dual oxadiazole derivative distinguishes it from simpler monocyclic oxadiazole compounds and positions it within the emerging class of polyheterocyclic molecules designed for enhanced biological activity.

Oxadiazoles exist in four distinct regioisomeric forms based on the relative positions of nitrogen atoms within the five-membered ring: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole. Among these isomers, 1,2,4-oxadiazole and 1,3,4-oxadiazole appear most frequently in pharmaceutical applications due to their favorable orientation of side chains, which facilitates target binding through π-stacking interactions and appropriate spatial distribution of substituents. The 1,2,3-isomer is notably unstable and tends to ring-open to form diazoketone tautomers, although it does exist within specialized motifs such as sydnones.

The incorporation of both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings within a single molecular framework represents an advanced approach to heterocyclic drug design. This structural arrangement allows the compound to benefit from the distinct electronic and steric properties of each oxadiazole isomer while potentially exhibiting synergistic effects that exceed the sum of individual ring contributions. The 1,2,4-oxadiazole component contributes stability and well-established synthetic accessibility, while the 1,2,5-oxadiazole moiety offers additional hydrogen bonding capacity through its amino substituent.

Within the broader context of heterocyclic chemistry, this compound exemplifies the trend toward increasingly sophisticated molecular architectures designed to optimize multiple pharmacological parameters simultaneously. The compound's structure reflects modern medicinal chemistry principles that emphasize the importance of polypharmacology, where single molecules are designed to interact with multiple biological targets to achieve enhanced therapeutic efficacy.

The classification of this compound also considers its potential applications across multiple scientific disciplines. In materials science, oxadiazole derivatives have found applications as supramolecular liquid crystals and high energy density materials. The dual oxadiazole structure of this compound may confer unique properties suitable for such applications, particularly given the enhanced intermolecular interaction potential arising from multiple nitrogen and oxygen atoms capable of hydrogen bonding and coordination.

The following table illustrates the classification hierarchy for this compound within the broader oxadiazole family:

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Class | Heterocyclic Compounds | Contains heteroatoms in ring structure |

| Secondary Class | Oxadiazole Derivatives | Five-membered rings with nitrogen and oxygen |

| Tertiary Class | Dual Oxadiazole Compounds | Contains multiple oxadiazole rings |

| Quaternary Class | Mixed Isomer Derivatives | Incorporates different oxadiazole isomers |

| Specific Type | 1,2,4/1,2,5-Oxadiazole Hybrid | Combines 1,2,4 and 1,2,5 isomers |

Properties

IUPAC Name |

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O2/c1-2-3-8-6(11-12-3)4-5(7)10-13-9-4/h2H2,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMNRROXOXSUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=NON=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with oxadiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in glioblastoma cells and other cancer types by damaging DNA and inhibiting cell proliferation .

- Antidiabetic Properties

-

Antibacterial and Antifungal Activities

- The antibacterial and antifungal properties of oxadiazoles are well-documented. Compounds similar to 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine have exhibited activity against a range of pathogens including Staphylococcus aureus and Candida albicans, making them candidates for further development in antimicrobial therapies .

Case Studies

- Study on Anticancer Activity

- Antidiabetic Efficacy

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

- 4-(5-Propyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Uniqueness

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.

Biological Activity

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships.

- Molecular Formula : C6H7N5O2

- Molecular Weight : 181.15 g/mol

- CAS Number : [specific CAS number not provided in the search results]

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities including anticancer, antibacterial, and antifungal properties. The specific compound has been studied primarily for its anticancer potential.

Anticancer Activity

In various studies, compounds containing the oxadiazole moiety have demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance:

-

Cytotoxicity :

- A study reported that related oxadiazole derivatives exhibited IC50 values in the sub-micromolar range against human leukemia and breast cancer cell lines (CEM-13 and MCF-7) .

- The compound was shown to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .

-

Mechanisms of Action :

- The biological activity of oxadiazole derivatives is often linked to their ability to inhibit key enzymes involved in cancer progression. For example, some derivatives have been found to inhibit histone deacetylase (HDAC) activity, which is critical in regulating gene expression related to cancer cell survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Structural Modification | Effect on Activity |

|---|---|

| Introduction of electron-withdrawing groups | Increased cytotoxicity against cancer cells |

| Variation in alkyl chain length | Modulates lipophilicity and cellular uptake |

| Substitution on aromatic rings | Alters binding affinity to target proteins |

Case Studies

Recent studies have focused on synthesizing and evaluating new derivatives based on the oxadiazole framework:

- Study A : Investigated a series of 1,2,4-oxadiazole derivatives for their anticancer properties. The most potent compounds showed IC50 values as low as 10 nM against HDAC enzymes .

- Study B : Evaluated the effects of structural modifications on the anticancer activity of oxadiazole derivatives. It was found that specific substitutions significantly enhanced their efficacy against various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.